molecular formula C7H5ClN2O3 B1666742 Aklomide CAS No. 3011-89-0

Aklomide

Cat. No.: B1666742
CAS No.: 3011-89-0
M. Wt: 200.58 g/mol
InChI Key: GFGSZUNNBQXGMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Aklomide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, nucleophiles, and acidic or basic conditions. Major products formed from these reactions include amines, substituted benzamides, and carboxylic acids.

Scientific Research Applications

Aklomide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: this compound is used in studies related to its antiparasitic properties and its effects on various biological systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.

    Industry: This compound is used in the formulation of antiparasitic agents for poultry.

Mechanism of Action

Comparison with Similar Compounds

Aklomide is similar to other nitrobenzamide compounds, such as:

This compound is unique due to its specific combination of a nitro group and a chlorine atom on the benzamide structure, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGSZUNNBQXGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041405
Record name 2-Chloro-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3011-89-0
Record name Aklomide
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URL https://commonchemistry.cas.org/detail?cas_rn=3011-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklomide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name aklomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209
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Record name aklomide
Source DTP/NCI
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Record name 2-Chloro-4-nitrobenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID3041405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aklomide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AKLOMIDE
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Synthesis routes and methods

Procedure details

Thereafter, 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 m) was added dropwise to a stirred 28% ammonia solution (2000 ml) at between 10° and 15° C. The precipitate was washed with water and 30% methanol and then dried to yield 2-chloro-4-nitrobenzamide (379 g, 90%, mp 168°-170° C.).
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the efficacy of Aklomide against different species of Eimeria in chickens?

A1: Research suggests that this compound's efficacy varies depending on the Eimeria species. One study found this compound at 250 ppm in feed had no effect on Eimeria tenella oocyst output in chickens. Another study evaluating Sch 18545 (a novel anticoccidial agent) indicated that its activity was weakest against Eimeria acervulina, even though it showed effectiveness against Eimeria tenella at lower concentrations. This suggests that this compound, similar to other anticoccidials, may have limitations in controlling specific Eimeria species.

Q2: Are there reliable methods for detecting this compound residues in chicken tissues?

A3: Yes, several analytical methods have been developed. One method uses liquid chromatography with electrochemical detection, achieving a low ppb detection limit for this compound alongside other nitro-containing drugs in chicken liver, breast, and thigh muscle. Another approach utilizes gas chromatography with electron-capture detection after converting this compound to its corresponding methyl ester. These methods highlight the advancements in residue analysis for ensuring food safety.

Q3: How can this compound be identified in animal feed alongside other common prophylactic drugs?

A4: Thin-layer chromatography (TLC) offers a practical solution for simultaneous detection of this compound and 16 other common prophylactic drugs in animal feed. This method employs only two solvent systems for separation, simplifying the analysis and enabling efficient screening of multiple drug residues.

Q4: Are there any emerging sensor technologies for detecting this compound?

A5: Research suggests that fluorescence-based sensors using MPA-capped Cadmium Telluride Quantum Dots (CdTe QDs) show promise for this compound detection. The fluorescence quenching effect of this compound on these QDs offers a potential approach for sensitive and selective detection of this compound.

Q5: What is known about the resistance of Eimeria species to this compound?

A6: While specific studies on this compound resistance were not mentioned in these papers, one study investigated cross-resistance of Eimeria tenella strains resistant to Amprolium, Zoalene, this compound, or Nicarbazin. The study found that the novel compound Sch 18545 was effective against these resistant strains. This highlights the ongoing efforts to discover new anticoccidials that overcome existing resistance mechanisms.

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